3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amine and a carbonyl group within the same molecule allows for diverse chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-aminobenzyl)acetamide under acidic conditions. This reaction typically requires a strong acid such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Another approach involves the reduction of 3-(nitromethyl)-2,3-dihydro-1H-isoindol-1-one using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(aminomethyl)-2,3-dihydro-1H-isoindoline.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: 3-(aminomethyl)-2,3-dihydro-1H-isoindoline
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the carbonyl group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)isoquinoline: Similar in structure but with an isoquinoline core, this compound exhibits different reactivity and biological activity.
S-pregabalin:
3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A nitroxide radical with distinct chemical properties and applications in spin labeling and electron paramagnetic resonance (EPR) studies.
Uniqueness
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core structure, which imparts specific chemical reactivity and potential for diverse functionalization. Its combination of an amine and carbonyl group within a single molecule allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
933755-07-8 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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